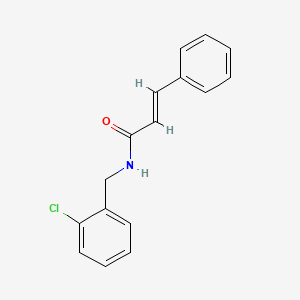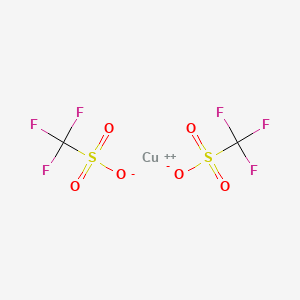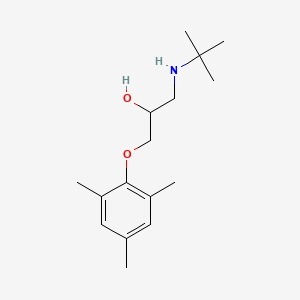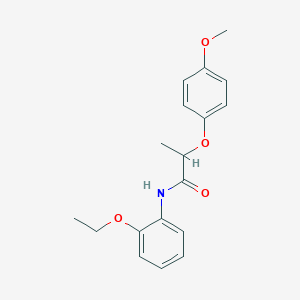![molecular formula C18H16ClN3O3S B1225505 2-[acetyl(2-furanylmethyl)amino]-N-(4-chlorophenyl)-5-methyl-4-thiazolecarboxamide](/img/structure/B1225505.png)
2-[acetyl(2-furanylmethyl)amino]-N-(4-chlorophenyl)-5-methyl-4-thiazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[acetyl(2-furanylmethyl)amino]-N-(4-chlorophenyl)-5-methyl-4-thiazolecarboxamide is an aromatic amide.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the primary scientific research applications of compounds similar to 2-[acetyl(2-furanylmethyl)amino]-N-(4-chlorophenyl)-5-methyl-4-thiazolecarboxamide is in the synthesis of antimicrobial agents. A study by Sah, Bidawat, Seth, and Gharu (2014) demonstrated the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showing moderate antimicrobial activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). Similarly, Arora, Saravanan, Mohan, and Bhattacharjee (2013) synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and investigated their antimicrobial activity (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Synthesis of Dasatinib
An interesting application is found in the synthesis of dasatinib, an antitumor agent. A study by Zang Jia-liang, Chen Yi-fen, and Jie Yafei (2009) described the synthesis of dasatinib from key intermediates including 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (Zang Jia-liang, Chen Yi-fen, & Jie Yafei, 2009).
Other Applications
Further research has explored diverse applications such as the synthesis of heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997), development of growth stimulant activity in novel thiadiazole derivatives (Knyazyan, Eliazyan, Pivazyan, Ghazaryan, Harutyunyan, & Yengoyan, 2013), and investigation of CNS depressant activity in certain Schiff bases (Bhattacharjee, Saravanan, & Mohan, 2011).
properties
Molecular Formula |
C18H16ClN3O3S |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-[acetyl(furan-2-ylmethyl)amino]-N-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H16ClN3O3S/c1-11-16(17(24)20-14-7-5-13(19)6-8-14)21-18(26-11)22(12(2)23)10-15-4-3-9-25-15/h3-9H,10H2,1-2H3,(H,20,24) |
InChI Key |
FNJAPGWTSONLMK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)N(CC2=CC=CO2)C(=O)C)C(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(N=C(S1)N(CC2=CC=CO2)C(=O)C)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-2-[[1-(3,5-dimethoxyphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1225426.png)
![2-[[2-(4-Morpholinyl)-1-oxoethyl]amino]-4-thiophen-2-yl-3-thiophenecarboxylic acid methyl ester](/img/structure/B1225427.png)
![N-[(2-fluoroanilino)-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1225429.png)
![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]-2-pyrazinecarboxamide](/img/structure/B1225430.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B1225431.png)
![2-(4-Chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1225439.png)



![6-Ethyl-6-methyl-7-oxo-5,7,8,9-tetrahydro-6H-10-thia-7a,11-diaza-cyclopenta[b]ph](/img/structure/B1225447.png)
![4-[[2-(4-Ethyl-3-oxo-2-morpholinyl)-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1225449.png)
![1-[1-[(4-Chlorophenyl)methyl]-4-pyrazolyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1225450.png)

![1-[2-Furanyl(oxo)methyl]-6-(1-pyrrolidinylsulfonyl)-2-benzo[cd]indolone](/img/structure/B1225452.png)